molecular formula C15H17ClN2O4 B10870429 (6-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)methyl cyclohexylcarbamate

(6-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)methyl cyclohexylcarbamate

Cat. No.: B10870429
M. Wt: 324.76 g/mol
InChI Key: BTHSZQJLDIMEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzoxazole ring substituted with a chloro group and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.

    Chlorination: The benzoxazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Carbamate Formation: The final step involves the reaction of the chlorinated benzoxazole with cyclohexyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

[6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE: can be compared with other similar compounds, such as:

The uniqueness of [6-CHLORO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL N-CYCLOHEXYLCARBAMATE

Properties

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methyl N-cyclohexylcarbamate

InChI

InChI=1S/C15H17ClN2O4/c16-10-6-7-12-13(8-10)22-15(20)18(12)9-21-14(19)17-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,19)

InChI Key

BTHSZQJLDIMEHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OCN2C3=C(C=C(C=C3)Cl)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.